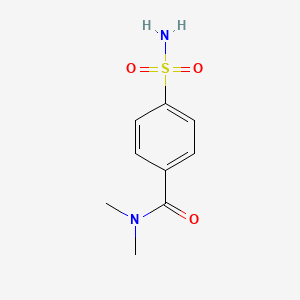

N,N-二甲基-4-磺酰胺基苯甲酰胺

描述

N,N-dimethyl-4-sulfamoylbenzamide, also known as DMSA, is an organic compound with a wide range of applications in scientific research. It is a water-soluble, non-toxic, and odorless compound. DMSA is used in a variety of applications, including as a chelating agent, an antioxidant, and a reducing agent. It has been used in laboratory experiments to study the effects of oxidative stress, as well as to identify and quantify metals in biological samples. DMSA has also been used to study the effects of metals on cell growth, cell metabolism, and other biochemical and physiological processes.

科学研究应用

Pharmaceutical Research

N,N-dimethyl-4-sulfamoylbenzamide: is utilized in pharmaceutical research as a reference standard for drug testing. Its properties are essential for ensuring the accuracy and reliability of pharmacological studies .

Material Science

In material science, this compound can be used to modify surface properties of materials, potentially affecting their interaction with biological systems. This application is crucial for developing new biomaterials .

Chemical Synthesis

This chemical serves as a building block in the synthesis of more complex molecules. It’s particularly valuable in the creation of compounds with potential therapeutic effects .

Analytical Chemistry

N,N-dimethyl-4-sulfamoylbenzamide: is used in analytical chemistry to calibrate instruments and validate methodologies, ensuring that analytical results are accurate and reproducible .

Hepatitis B Virus Research

A significant application of this compound is in the study of Hepatitis B virus (HBV) capsid assembly. It serves as a modulator in the development of new treatments for chronic HBV infection .

Drug Design and Discovery

The compound is involved in early-stage drug discovery, particularly in the identification of new drug candidates. Its unique chemical structure makes it a valuable asset in medicinal chemistry .

Reference Standard for Testing

It’s used as a reference standard in various testing protocols to ensure the integrity of the test results, which is vital for the development of new pharmaceuticals .

Modulation of Biological Pathways

Researchers are exploring the use of N,N-dimethyl-4-sulfamoylbenzamide in the modulation of biological pathways, which could lead to the discovery of novel therapeutic strategies .

属性

IUPAC Name |

N,N-dimethyl-4-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATCOXOSYWGZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438587 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-sulfamoylbenzamide | |

CAS RN |

38576-77-1 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。